molecular formula C14H11N3O4S B15057360 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B15057360
M. Wt: 317.32 g/mol
InChI Key: IJMGMLGULLCZBO-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and thiazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

3-methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C14H11N3O4S/c1-7-3-4-9(5-11(7)17(20)21)10-6-16-8(2)12(13(18)19)22-14(16)15-10/h3-6H,1-2H3,(H,18,19)

InChI Key

IJMGMLGULLCZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

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